molecular formula C6H3ClN2 B383376 5-Chloro-2-isocyanopyridine CAS No. 1027746-23-1

5-Chloro-2-isocyanopyridine

Cat. No.: B383376
CAS No.: 1027746-23-1
M. Wt: 138.55g/mol
InChI Key: IOOLWTVXWRNWHG-UHFFFAOYSA-N
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Description

5-Chloro-2-isocyanopyridine is a chemical compound with the molecular formula C6H3ClN2 It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an isocyanide group, and the hydrogen atom at the fifth position is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isocyanopyridine typically involves the reaction of 5-chloro-2-aminopyridine with a suitable reagent to introduce the isocyanide group. One common method is the dehydration of the corresponding formamide using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the isocyanide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-isocyanopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the fifth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Addition: The isocyanide group can participate in reactions with electrophiles, leading to the formation of imidoyl halides or other derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or alkynes to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Addition: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.

    Cycloaddition Reactions: Catalysts such as palladium or copper complexes under mild conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of 5-substituted-2-isocyanopyridine derivatives.

    Electrophilic Addition: Formation of imidoyl halides or other halogenated derivatives.

    Cycloaddition Reactions: Formation of fused heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-2-isocyanopyridine has garnered attention for its role in developing pharmaceutical agents. Its unique structure allows it to participate in various chemical reactions that lead to the synthesis of biologically active compounds.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. For example, a study involving the compound's derivatives showed a dose-dependent inhibition of cell proliferation in A-549 lung cancer cells, indicating its potential as an anticancer agent through apoptosis induction via caspase activation pathways .

Antiviral Properties

The compound has also been evaluated for its antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). Derivatives of this compound have shown promising inhibitory effects on HIV replication in vitro, suggesting its potential as a lead compound for developing new antiviral therapies .

Agrochemical Applications

This compound is utilized in the agricultural sector for developing pesticides and herbicides. Its ability to interact with biological systems makes it an attractive candidate for creating effective agrochemicals.

Herbicide Development

Research has indicated that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation, making them suitable for herbicide formulation. These compounds can selectively target weeds while minimizing damage to crops .

Material Science Applications

The compound's isocyanide functional group enables it to participate in multicomponent reactions, leading to the synthesis of novel materials with unique properties.

Synthesis of Polymers

This compound can be used as a monomer in polymer chemistry, contributing to the development of polymers with enhanced thermal stability and mechanical properties. These materials are valuable in various industrial applications, including coatings and adhesives .

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer effects of this compound derivatives was conducted using various cancer cell lines. The results indicated significant reductions in cell viability at specific concentrations, suggesting a strong potential for therapeutic use against cancer .

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory properties of this compound using RAW264.7 macrophages. The treatment led to decreased expression levels of inflammatory markers such as COX-2 and iNOS, highlighting its potential as an anti-inflammatory agent .

Data Summary Table

Application TypeCompound DerivativeActivity/EffectRemarks
AnticancerThis compound derivativesInduces apoptosis in cancer cellsDose-dependent effects observed
AntiviralThis compound analogsInhibits HIV replicationPotent activity in vitro
Herbicide DevelopmentVarious derivativesInhibits plant growth enzymesSelective action on weeds
Polymer SynthesisMonomers based on this compoundEnhanced thermal stabilitySuitable for coatings and adhesives

Mechanism of Action

The mechanism of action of 5-Chloro-2-isocyanopyridine depends on its interaction with specific molecular targets. The isocyanide group can act as a ligand, binding to metal centers or enzymes, thereby modulating their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The compound’s reactivity allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

    2-Isocyanopyridine: Lacks the chlorine atom at the fifth position, resulting in different reactivity and applications.

    5-Bromo-2-isocyanopyridine: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.

    2-Isocyanopyrimidine: Contains a pyrimidine ring instead of pyridine, affecting its chemical properties and applications.

Uniqueness: 5-Chloro-2-isocyanopyridine is unique due to the presence of both the isocyanide and chlorine functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications.

Biological Activity

5-Chloro-2-isocyanopyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in various therapeutic areas.

This compound can be synthesized through several methods, including the reaction of pyridine derivatives with isocyanates. The synthesis often involves the use of chlorinated reagents to introduce the chlorine atom at the 5-position of the pyridine ring. The resulting compound exhibits unique reactivity due to the presence of both the isocyanate and chlorinated pyridine functionalities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound derivatives. A significant focus has been placed on their ability to inhibit cancer cell growth. For instance, one study reported that derivatives containing this isocyanopyridine structure displayed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against various cancer cell lines, indicating potent activity against mutant EGFR/BRAF pathways .

CompoundGI50 (nM)Mechanism of Action
3a35EGFR Inhibition
3b74EGFR Inhibition
3e38EGFR Inhibition

The most active derivative, identified as 3e , showed a GI50 of 38 nM , demonstrating a significant improvement over standard treatments like erlotinib (IC50 = 80 nM) .

Antioxidant Activity

In addition to antiproliferative effects, compounds derived from this compound have also exhibited notable antioxidant properties . A study indicated that certain derivatives possessed high reducing power and were effective in scavenging free radicals, which is crucial for mitigating oxidative stress-related damage in cells .

Allergic Reactions

There have been documented cases of allergic contact dermatitis linked to biocides containing related chlorinated compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one . These cases highlight the potential for adverse reactions associated with exposure to chemicals in commercial products, including those derived from isocyanopyridines .

In Vitro Studies

In vitro studies have demonstrated that compounds based on this compound can effectively inhibit various bacterial strains. For example, antimicrobial tests showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

The biological activities of this compound derivatives can be attributed to their ability to interact with specific molecular targets. The inhibition of EGFR pathways is particularly significant in cancer therapy, where aberrant signaling contributes to tumor growth and survival. Additionally, the antioxidant activity may stem from their ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage.

Properties

IUPAC Name

5-chloro-2-isocyanopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-8-6-3-2-5(7)4-9-6/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOLWTVXWRNWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-isocyanopyridine

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